molecular formula C16H18O5S B14284856 4-Methylbenzenesulfonic acid;4-prop-2-enoxyphenol CAS No. 157259-26-2

4-Methylbenzenesulfonic acid;4-prop-2-enoxyphenol

Cat. No.: B14284856
CAS No.: 157259-26-2
M. Wt: 322.4 g/mol
InChI Key: PBJXQPLRYFGVJO-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;4-prop-2-enoxyphenol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 4-prop-2-enoxyphenol. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a white crystalline solid that is widely used as a catalyst in organic synthesis. 4-prop-2-enoxyphenol, on the other hand, is a phenolic compound with an allyl ether group, which is known for its applications in polymer chemistry and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 4-Methylbenzenesulfonic Acid

      Sulfonation of Toluene: The most common method for preparing 4-methylbenzenesulfonic acid involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid.

      Reaction Conditions: The reaction is exothermic and requires careful control of temperature and the addition rate of sulfur trioxide to prevent runaway reactions.

  • 4-prop-2-enoxyphenol

      Etherification of Hydroquinone: 4-prop-2-enoxyphenol can be synthesized by the etherification of hydroquinone with allyl bromide in the presence of a base such as potassium carbonate.

      Reaction Conditions: The reaction requires an inert atmosphere to prevent oxidation of the phenolic compound.

Industrial Production Methods

    4-Methylbenzenesulfonic Acid: Industrial production involves continuous sulfonation processes using reactors designed to handle the exothermic nature of the reaction. The product is then purified by crystallization or distillation.

    4-prop-2-enoxyphenol: Industrial production involves large-scale etherification reactions with optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    4-Methylbenzenesulfonic Acid: Common reagents include sulfur trioxide, fuming sulfuric acid, nitric acid, and halogens. Reactions are typically carried out under acidic conditions.

    4-prop-2-enoxyphenol: Common reagents include allyl bromide, potassium carbonate, and oxidizing agents like potassium permanganate. Reactions are typically carried out under basic or neutral conditions.

Major Products Formed

    4-Methylbenzenesulfonic Acid: Major products include sulfonated aromatic compounds, nitrated aromatic compounds, and halogenated aromatic compounds.

    4-prop-2-enoxyphenol: Major products include quinones, substituted phenols, and phenolic resins.

Scientific Research Applications

Chemistry

Biology

    4-Methylbenzenesulfonic Acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-prop-2-enoxyphenol: Studied for its potential antioxidant properties.

Medicine

    4-Methylbenzenesulfonic Acid: Used in the synthesis of active pharmaceutical ingredients (APIs).

    4-prop-2-enoxyphenol: Investigated for its potential use in drug delivery systems.

Industry

Mechanism of Action

4-Methylbenzenesulfonic Acid

4-prop-2-enoxyphenol

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

157259-26-2

Molecular Formula

C16H18O5S

Molecular Weight

322.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;4-prop-2-enoxyphenol

InChI

InChI=1S/C9H10O2.C7H8O3S/c1-2-7-11-9-5-3-8(10)4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,10H,1,7H2;2-5H,1H3,(H,8,9,10)

InChI Key

PBJXQPLRYFGVJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC1=CC=C(C=C1)O

Origin of Product

United States

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